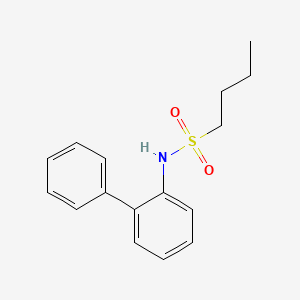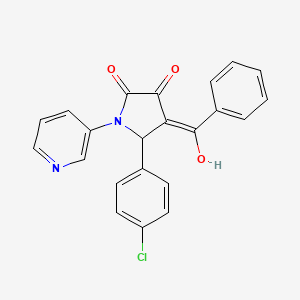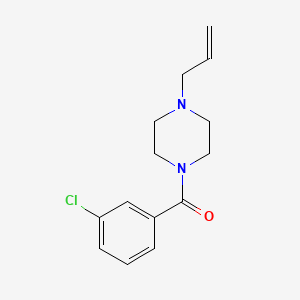![molecular formula C15H21NO2 B5329478 2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)
2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine, also known as DMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMMA is a morpholine derivative that has a unique chemical structure, making it an interesting subject for scientific investigation.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and synaptic plasticity. This compound has been shown to inhibit the release of glutamate, an excitatory neurotransmitter, and enhance the release of GABA, an inhibitory neurotransmitter. This modulation of neurotransmitter release may contribute to the anticonvulsant and analgesic properties of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. In rats, this compound has been reported to reduce seizure activity and increase pain threshold. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine has several advantages for use in lab experiments, including its unique chemical structure and potential applications in medicinal chemistry and neuroscience research. However, this compound also has some limitations, including its relatively low solubility in water and limited availability.
Direcciones Futuras
There are several future directions for research on 2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine. One potential avenue is the development of new drugs based on the chemical structure of this compound. Another direction is the investigation of this compound's potential as a tool for studying the central nervous system and its role in neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. This compound's unique chemical structure and potential for use in medicinal chemistry and neuroscience research make it an interesting subject for investigation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Métodos De Síntesis
2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine can be synthesized using a multi-step process that involves the reaction of morpholine with 3-methylbenzoyl chloride. The resulting intermediate is then reacted with 2,6-dimethylphenol to produce this compound. The synthesis of this compound requires careful control of reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential as a tool for studying the central nervous system, as it has been shown to modulate neurotransmitter release and synaptic plasticity.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-4-6-14(7-11)8-15(17)16-9-12(2)18-13(3)10-16/h4-7,12-13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTYSDYGIPMBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5329431.png)
![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5329438.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)

![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5329451.png)


![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5329490.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5329498.png)